molecular formula C25H16O5 B4045466 3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4045466
M. Wt: 396.4 g/mol
InChI Key: RWRSSHJLZXPYCS-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused furochromenone core. Its structure features a 1,3-benzodioxole substituent at position 3, a methyl group at position 9, and a phenyl group at position 3. This compound belongs to the psoralen family, which is known for its photochemical activity and interactions with biological targets such as DNA and enzymes .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O5/c1-14-24-19(20(12-27-24)16-7-8-21-22(9-16)29-13-28-21)10-18-17(11-23(26)30-25(14)18)15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRSSHJLZXPYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC5=C(C=C4)OCO5)C(=CC(=O)O2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Furochromene Core: The furochromene core can be synthesized via a cyclization reaction involving a suitable precursor such as a chromene derivative.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the furochromene core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

a) 3-(4-Biphenylyl) Derivatives

  • Example: 3-(4-Biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one (MW: 428.487) Structural distinction: A biphenyl group replaces the benzodioxole moiety. However, it may reduce solubility compared to the benzodioxole group.

b) 3-(4-Chlorophenyl) Derivatives

  • Example: 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one (MW: 386.83) Structural distinction: A chloro substituent introduces electron-withdrawing effects. Implications: Chlorine enhances electrophilicity, which may improve covalent interactions with nucleophilic residues in enzyme active sites (e.g., immunoproteasome β5i subunit inhibition, as seen in psoralen analogs) .

c) Benzodioxole vs. Oxathiazolone Warheads

  • Example: Psoralen derivatives with oxathiazolone at position 3 (e.g., 3-oxathiazolone-7H-furo[3,2-g]chromen-7-one) Activity: Oxathiazolone derivatives exhibit stronger immunoproteasome inhibition (IC₅₀ values ~10–50 nM) compared to benzodioxole-containing analogs, which are slightly less active. Mechanistic insight: The oxathiazolone group acts as an electrophilic warhead, enabling covalent modification of catalytic threonine residues in proteasomes.

Modifications at Positions 5 and 9

a) Position 5: Phenyl vs. Propyl Groups

b) Position 9: Methyl vs. Methoxy Groups

  • Example: 4-Amino-9-methoxy-7H-furo[3,2-g]chromen-7-one Impact: Methoxy groups enhance hydrogen-bonding capacity and metabolic stability compared to methyl groups, which are purely hydrophobic.

a) Cytotoxicity

  • Imperatorin (9-isopentenyloxy-7H-furo[3,2-g]chromen-7-one): Exhibits cardioprotective effects via antioxidant and anti-inflammatory mechanisms .
  • Compound 5 (9-[3-methyl-4-(4-methyl-5-oxo-tetrahydrofuran-2-yl)-but-2-enyloxy]-furo[3,2-g]chromen-7-one): Shows moderate cytotoxicity against MCF-7 and SMMC-7721 cancer cells (IC₅₀: 2.63–7.59 mg/mL) .

b) Enzyme Inhibition

  • Psoralen-oxathiazolone hybrids: Inhibit immunoproteasome β5i with IC₅₀ values in the nanomolar range, outperforming benzodioxole-containing analogs .
  • Furanocoumarin-CYP 3A4 interactions: Side-chain rigidity (e.g., alkenyl vs. alkyl) modulates inhibitory potency, as seen in derivatives like 9a–9d .

Data Tables

Table 1: Structural and Bioactive Comparisons of Key Analogs

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight Key Bioactivity Reference
Target Compound 1,3-Benzodioxol-5-yl Phenyl - Hypothesized immunoproteasome inhibition -
3-(4-Biphenylyl)-9-methyl-5-phenyl derivative Biphenylyl Phenyl 428.487 N/A
3-(4-Chlorophenyl)-9-methyl-5-phenyl derivative Chlorophenyl Phenyl 386.83 Potential covalent enzyme binding
Imperatorin Isopentenyloxy - 270.28 Cardioprotective, antioxidant
Psoralen-oxathiazolone hybrid Oxathiazolone - ~300–350 Immunoproteasome inhibition (IC₅₀: 10–50 nM)

Key Research Findings

Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl) at position 3 enhance electrophilicity, favoring covalent interactions with enzymes, while electron-donating groups (e.g., benzodioxole) may improve π-π stacking .

Pharmacological Potential: Benzodioxole-containing derivatives are understudied but may offer advantages in CNS drug design due to enhanced blood-brain barrier permeability from the methylenedioxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

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